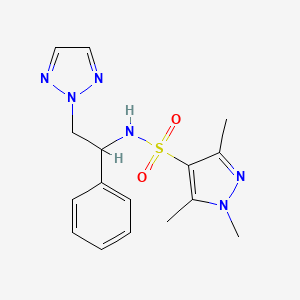

1,3,5-trimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2S/c1-12-16(13(2)21(3)19-12)25(23,24)20-15(11-22-17-9-10-18-22)14-7-5-4-6-8-14/h4-10,15,20H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGFJLJLOBLSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3,5-trimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential as an anticancer agent and other pharmacological properties.

Synthesis and Characterization

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine derivatives with various carbonyl compounds. For this specific compound, the synthesis may follow a multi-step process involving:

- Formation of the Pyrazole Core : The initial step involves the condensation of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl with appropriate reagents to form the pyrazole structure.

- Sulfonamide Formation : The introduction of a sulfonamide group is achieved through reaction with sulfonyl chlorides.

- Characterization Techniques : The compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study reported that certain pyrazole sulfonamide derivatives exhibited significant antiproliferative activity against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds were assessed using luminescent assays.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U937 | 12.5 |

| Other Pyrazole Derivative | MCF7 | 10.0 |

| Another Pyrazole Derivative | A549 | 18.0 |

These results indicate that the compound possesses notable cytotoxic properties against specific cancer cell lines while displaying lower toxicity in normal cells.

The proposed mechanism through which pyrazole sulfonamides exert their anticancer effects includes:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death pathways.

In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

Other Biological Activities

Beyond anticancer properties, pyrazole sulfonamides have been reported to exhibit various other biological activities:

- Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Certain compounds in this class have demonstrated the ability to inhibit inflammatory mediators.

- Antioxidant Properties : The presence of specific functional groups contributes to their ability to scavenge free radicals.

Case Studies

Several case studies have been documented regarding the efficacy of pyrazole derivatives:

- In a study involving U937 cells , it was found that treatment with this compound led to a significant reduction in cell viability compared to controls.

- Another investigation focused on its potential as an anti-inflammatory agent showed that it effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3,5-trimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide?

Methodological Answer: The synthesis typically involves two key steps:

Sulfonamide Coupling: React 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with a primary amine (e.g., 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine) in a polar aprotic solvent like DMF, using K₂CO₃ as a base to deprotonate the amine and facilitate nucleophilic substitution .

Triazole Formation: The 1,2,3-triazole moiety is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Terminal alkynes react with azides under mild conditions (room temperature, <24 hours) with >95% regioselectivity for the 1,4-substituted triazole .

Key Considerations: Monitor reaction progress via TLC and purify intermediates using column chromatography to avoid side products .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on pyrazole, triazole protons) and sulfonamide connectivity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns consistent with the molecular formula.

- X-ray Crystallography: For unambiguous confirmation, grow single crystals and refine the structure using SHELXL. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data?

Methodological Answer:

- Cross-Validation: Compare DFT-optimized geometries (e.g., using Gaussian or ORCA) with X-ray crystallographic data. SHELXL refinements can identify discrepancies in bond lengths or angles caused by crystal packing effects .

- Dynamic Effects: Use molecular dynamics (MD) simulations to assess conformational flexibility that static X-ray structures may not capture .

- Electron Density Maps: Analyze residual density in SHELXL-refined structures to detect omitted solvent molecules or disordered regions .

Q. What strategies are effective for refining crystal structures with disorder or twinning?

Methodological Answer:

- Twinning: In SHELXL, use the TWIN and BASF commands to model twinned data. For high-symmetry crystals, refine twin laws iteratively .

- Disorder Modeling: Split atoms into multiple positions with occupancy refinement. Use restraints (e.g., SAME, SIMU) to maintain chemically reasonable geometries .

- Validation Tools: Leverage WinGX’s PLATON suite to detect twinning and validate hydrogen-bonding networks .

Q. How to design structure-activity relationship (SAR) studies for sulfonamide-triazole hybrids?

Methodological Answer:

- Scaffold Modification: Systematically vary substituents on the pyrazole (e.g., methyl vs. ethyl) and triazole (e.g., phenyl vs. thiophene) to assess electronic and steric effects on bioactivity .

- Biological Assays: Pair synthetic analogs with enzymatic assays (e.g., inhibition of carbonic anhydrase) or cellular models (e.g., cytotoxicity screens) to quantify activity trends .

- Computational Docking: Use AutoDock Vina or Schrödinger to predict binding modes and prioritize synthetic targets .

Q. What methodologies address challenges in studying the compound’s environmental fate?

Methodological Answer:

- Degradation Studies: Expose the compound to UV light, hydrolytic conditions (pH 2–12), or microbial cultures to identify transformation products via LC-MS .

- Partition Coefficients: Measure logP (octanol-water) to predict bioavailability. Use quantitative structure-activity relationship (QSAR) models for environmental risk assessment .

- Ecotoxicology: Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) to evaluate ecological impacts .

Q. How to investigate the sulfonamide group’s role in target binding?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins .

- Site-Directed Mutagenesis: Modify sulfonamide-binding residues (e.g., histidine in carbonic anhydrase) to assess interaction specificity .

- Competitive Assays: Use fluorescent probes (e.g., dansylamide) to measure displacement kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.